9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole
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Overview
Description
9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole is a complex organic compound that features a quinoline moiety attached to a phenyl group, which is further connected to a carbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic amine in the presence of a base . These reactions often require specific conditions such as controlled temperatures, solvents like ethanol or acetonitrile, and catalysts like copper salts or proline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, green chemistry approaches, including the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions . Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline, and various substituted carbazole derivatives
Scientific Research Applications
9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is a mechanism exploited in anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as quinoline itself, 2-phenylquinoline, and 9-phenylcarbazole . These compounds share structural similarities but differ in their specific functional groups and substitution patterns.
Uniqueness
9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole is unique due to its combination of a quinoline moiety with a carbazole structure, which imparts distinct electronic and photophysical properties . This uniqueness makes it particularly valuable in applications requiring specific optical and electronic characteristics, such as in OLEDs and OPVs .
Properties
CAS No. |
901117-84-8 |
---|---|
Molecular Formula |
C27H18N2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
9-(4-quinolin-2-ylphenyl)carbazole |
InChI |
InChI=1S/C27H18N2/c1-4-10-24-19(7-1)15-18-25(28-24)20-13-16-21(17-14-20)29-26-11-5-2-8-22(26)23-9-3-6-12-27(23)29/h1-18H |
InChI Key |
ILVIIDWXRONDIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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